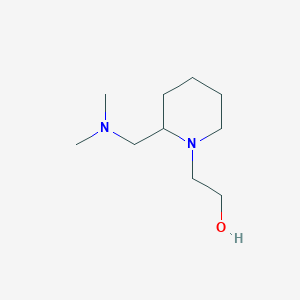
2-(2-Dimethylaminomethyl-piperidin-1-yl)-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Dimethylaminomethyl-piperidin-1-yl)-ethanol is a chemical compound with a molecular formula of C10H23N3O It is a piperidine derivative that features a dimethylaminomethyl group and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dimethylaminomethyl-piperidin-1-yl)-ethanol typically involves the reaction of piperidine with formaldehyde and dimethylamine, followed by the addition of ethylene oxide. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Dimethylaminomethyl-piperidin-1-yl)-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol moiety into an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine carboxylic acid derivatives, while reduction can produce various piperidine alcohols.
Aplicaciones Científicas De Investigación
2-(2-Dimethylaminomethyl-piperidin-1-yl)-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be utilized in studies involving neurotransmitter systems and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Dimethylaminomethyl-piperidin-1-yl)-ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Dimethylaminomethyl-piperidin-1-yl)-ethylamine
- 2-(2-Dimethylaminomethyl-piperidin-1-yl)-ethylaMine
Uniqueness
Compared to similar compounds, 2-(2-Dimethylaminomethyl-piperidin-1-yl)-ethanol is unique due to the presence of the ethanol moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-[2-[(dimethylamino)methyl]piperidin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-11(2)9-10-5-3-4-6-12(10)7-8-13/h10,13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNJODZTKJFTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCN1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
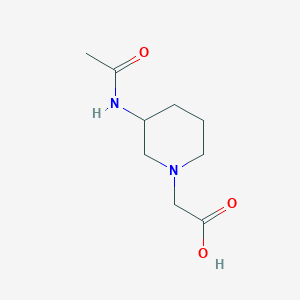
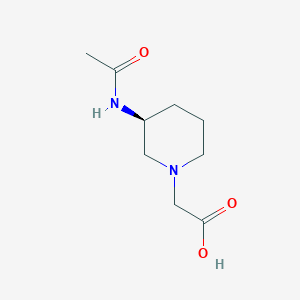
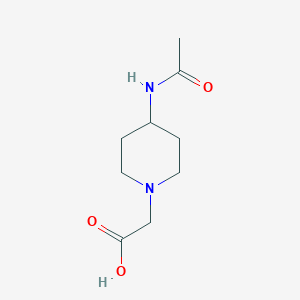
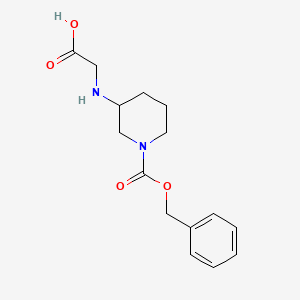
![[2-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid](/img/structure/B7919389.png)
![[3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid](/img/structure/B7919390.png)
![[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7919397.png)
![{3-[(Acetyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7919402.png)
![{3-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7919413.png)
![[(S)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7919428.png)
![{2-[(Acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7919437.png)

![2-[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7919476.png)
![2-[4-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7919484.png)
